Garcinoic acid

Antioxidant Oxidative Stress Cell-Free Assay

Garcinoic acid (GA, also designated δ-T3-13'COOH) is a naturally occurring, oxidized metabolite of δ-tocotrienol, a member of the vitamin E family. It is primarily isolated from the seeds of Garcinia kola (Clusiaceae) and was first identified in Clusia grandiflora.

Molecular Formula C27H38O4
Molecular Weight 426.6 g/mol
Cat. No. B10819081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarcinoic acid
Molecular FormulaC27H38O4
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O
InChIInChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m1/s1
InChIKeyQOFWRHWADNWKSU-LRXIOGKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garcinoic Acid (δ-T3-13'COOH) Sourcing & Baseline Identification


Garcinoic acid (GA, also designated δ-T3-13'COOH) is a naturally occurring, oxidized metabolite of δ-tocotrienol, a member of the vitamin E family [1]. It is primarily isolated from the seeds of Garcinia kola (Clusiaceae) and was first identified in Clusia grandiflora [2]. Structurally, it is a δ-tocotrienol derivative featuring a terminal carboxylic acid group on its aliphatic side chain (trans-13'-carboxy-δ-tocotrienol) [3]. This structural modification distinguishes it from its metabolic precursor, δ-tocotrienol, and from the more common vitamin E isoforms like α-tocopherol, conferring unique bioactivity profiles and target selectivity [4].

Why δ-Tocotrienol or α-Tocopherol Cannot Substitute for Garcinoic Acid


Generic substitution of Garcinoic Acid (GA) with its metabolic precursor δ-tocotrienol or the common α-tocopherol is not supported by scientific evidence and may lead to experimental failure. Unlike these standard vitamin E compounds, GA possesses a terminal carboxyl group that fundamentally alters its molecular pharmacology [1]. This difference is not merely structural but translates into a distinct and more selective target engagement profile. For example, GA acts as a potent, selective agonist of the pregnane X receptor (PXR) and inhibits 5-lipoxygenase in the nanomolar range, activities not observed with the same potency or selectivity for δ-tocotrienol or α-tocopherol [2]. Furthermore, GA's unique mechanism of action in restoring apolipoprotein E (ApoE) efflux is independent of PPARγ inhibition, a pathway utilized by other vitamin E analogs, highlighting its non-redundant role in cellular processes [3].

Quantitative Differentiators for Garcinoic Acid Against Closest Analogs


Enhanced Antioxidant Activity in Cell-Free Systems Compared to α-Tocopherol

Garcinoic acid demonstrates significantly higher antioxidant potency compared to the standard vitamin E benchmark, (±)-α-tocopherol. In a cell-free assay system designed to evaluate radical scavenging, the activity of garcinoic acid was quantitatively superior [1].

Antioxidant Oxidative Stress Cell-Free Assay

PXR-Selective Activation and PPARγ-Independent ApoE Efflux Mechanism

In a comparative study with vitamin E analogs and genistein, garcinoic acid (GA) upregulated PPARγ expression and ApoE efflux with efficacy comparable to its precursor δ-tocotrienol and superior to α-tocopherol metabolites. Critically, unlike genistein and other vitamin E compounds, the GA-induced restoration of ApoE efflux was not blocked by pharmacological inhibition of PPARγ activity. Instead, GA selectively activated the pregnane X receptor (PXR) [1].

Nuclear Receptor PXR Agonist Alzheimer's Disease

Potent and Selective mPGES-1 Inhibition by Specific Garcinoic Acid Isoforms

Among the four garcinoic acid isoforms (α, β, γ, δ), the β- and γ- dimethylated isoforms exhibit the most potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in pro-inflammatory prostaglandin E2 biosynthesis. This potency is quantified by IC50 values, which are lower (more potent) than those of the non-methylated isoforms [1].

Anti-inflammatory mPGES-1 Inhibitor Prostaglandin

Nanomolar Potency 5-Lipoxygenase (5-LO) Inhibition

Garcinoic acid is a highly potent, direct inhibitor of the pro-inflammatory enzyme 5-lipoxygenase (5-LO), an activity that distinguishes it from many other vitamin E analogs. Its potency against 5-LO is in the nanomolar range, which is orders of magnitude stronger than its effect on other enzymes in the arachidonic acid cascade .

5-Lipoxygenase Leukotriene Inhibitor Inflammation

Selective Anti-Microbial Activity Profile Against Specific Pathogens

Garcinoic acid, as a constituent of Colombian propolis, demonstrates high antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the yeast Candida albicans. The activity is quantified by Minimum Inhibitory Concentration (MIC) values, showcasing its potential as a natural antimicrobial agent [1].

Antimicrobial Staphylococcus aureus Candida albicans

Confirmed PXR Agonism with Quantified Binding Affinity

Garcinoic acid has been validated as a selective agonist of the human pregnane X receptor (hPXR), a master regulator of xenobiotic metabolism. The direct binding affinity of garcinoic acid to the PXR ligand-binding domain has been precisely quantified using isothermal titration calorimetry (ITC) [1].

PXR Agonist Binding Affinity Nuclear Receptor

Optimal Research and Industrial Applications for Garcinoic Acid


Investigating PXR-Mediated Pathways in Neurodegeneration

Use Garcinoic Acid (GA) as a selective chemical probe to activate the pregnane X receptor (PXR) and study its downstream effects on ApoE efflux and Aβ clearance in models of Alzheimer's disease. GA's unique PPARγ-independent mechanism makes it an ideal tool to dissect PXR-specific contributions to neurodegeneration, avoiding confounding results from parallel PPARγ activation. This is directly supported by in vivo studies showing GA reduced Aβ deposition in a transgenic mouse model [1].

Selective Inhibition of 5-Lipoxygenase in Inflammation Studies

Employ Garcinoic Acid as a highly potent and selective inhibitor of 5-lipoxygenase (5-LO) for in vitro and cell-based studies of the leukotriene biosynthesis pathway. Its nanomolar IC50 (35 nM) and 197-fold selectivity over COX-1 allow researchers to specifically block leukotriene production without significantly affecting the cyclooxygenase arm of the arachidonic acid cascade, enabling cleaner elucidation of 5-LO's role in inflammatory disease models .

Sourcing Specific Garcinoic Acid Isoforms for mPGES-1 Drug Discovery

Procure the highly active γ-garcinoic acid (IC50 = 2.0 µM) or β-garcinoic acid (IC50 = 2.8 µM) isoforms for lead optimization programs targeting microsomal prostaglandin E2 synthase-1 (mPGES-1). The defined isoform-specific potency provides a clear quantitative benchmark for SAR studies aimed at developing next-generation, non-steroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile by specifically targeting downstream PGE2 synthesis [2].

Standardization of Natural Product Extracts Containing Garcinoic Acid

For quality control and standardization of Garcinia kola seed extracts, utilize purified garcinoic acid as an analytical reference standard. Its well-defined anti-inflammatory and antimicrobial properties make it a key marker compound for ensuring batch-to-batch consistency in research materials used for studying traditional medicines or developing standardized botanical extracts [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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